[4-(4-Methylpiperazine-1-carbonyl)cyclohexyl]methanamine dihydrochloride
Overview
Description
[4-(4-Methylpiperazine-1-carbonyl)cyclohexyl]methanamine dihydrochloride, also known as MEM, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the dopamine transporter (DAT), which is a key protein involved in the regulation of dopamine neurotransmission in the brain. MEM has been used in a variety of studies to elucidate the mechanisms underlying dopamine regulation and to investigate its potential therapeutic applications.
Scientific Research Applications
Muscarinic M2 Receptor Antagonism
Studies have highlighted the selectivity of certain compounds for the muscarinic M2 receptor, a type of receptor implicated in various physiological processes. A derivative, 4-cyclohexyl-alpha-[4-[[4-methoxyphenyl(S)-sufinyl]phenyl]-1-piperazineacetonitrile, demonstrated significant affinity and selectivity, indicating its potential application in related pharmacological research (Kozlowski et al., 2000).
Synthesis and Characterization for New Psychoactive Substances (NPS)
The compound has been referenced in the context of synthesizing and characterizing new psychoactive substances (NPS), which are emerging drugs of abuse. This research plays a crucial role in identifying and understanding the properties and potential risks associated with these substances (Power et al., 2014).
Intermediate in Synthesis of Medicinal Drugs
The compound is widely used as an intermediate in the synthesis of medicinal drugs. The research focuses on developing efficient methods for obtaining this compound, crucial for the large-scale production of various pharmaceuticals (Kushakova et al., 2004).
ABCB1 Inhibitors for Cancer Therapy
Derivatives of the compound have been explored for their role as ABCB1 inhibitors, a protein involved in drug resistance, particularly in cancer therapy. This research is vital for developing new therapeutic agents that can overcome drug resistance in cancer cells (Colabufo et al., 2008).
Histamine H4 Receptor Ligands
The compound's derivatives have been studied for their potential as ligands for the histamine H4 receptor, suggesting their application in treating immune diseases and inflammatory conditions (Karcz et al., 2010).
properties
IUPAC Name |
[4-(aminomethyl)cyclohexyl]-(4-methylpiperazin-1-yl)methanone;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O.2ClH/c1-15-6-8-16(9-7-15)13(17)12-4-2-11(10-14)3-5-12;;/h11-12H,2-10,14H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKVHKZVHBKMGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCC(CC2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Methylpiperazine-1-carbonyl)cyclohexyl]methanamine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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